Steric Differentiation in Suzuki-Miyaura Coupling
The 1-cycloheptyl-3-mesitylimidazolium-derived Pd-PEPPSI complex shows high activity in Suzuki-Miyaura coupling with aryl bromides under mild, aqueous conditions, but critically exhibits near-complete inactivity with electron-poor aryl chlorides, in stark contrast to the archetypical IMes and IDip-based catalysts [1].
| Evidence Dimension | Catalytic activity with electron-poor aryl chloride substrate (4-chloroacetophenone) in Suzuki-Miyaura cross-coupling |
|---|---|
| Target Compound Data | Mostly inactive |
| Comparator Or Baseline | IMes and IDip-based Pd-PEPPSI catalysts |
| Quantified Difference | Target compound: Mostly inactive; Comparators: Maintained high activity |
| Conditions | Pd-PEPPSI complex (0.05–0.25 mol%), phenylboronic acid, water-based solvent mixture, mild aerobic conditions |
Why This Matters
This clear activity demarcation allows for precise catalyst selection: cycloheptyl-substituted complexes are suitable for aryl bromides but must be avoided when challenging aryl chlorides are required, preventing wasted time and materials in a synthetic workflow.
- [1] Mazars, F., et al. Synthesis, characterization, and catalytic evaluation of palladium PEPPSI complexes bearing unsymmetrical NHC ligands in Suzuki–Miyaura reactions. Inorganica Chimica Acta, 2023, 556, 121676. View Source
